molecular formula C21H26N2O5S B14972450 2,4-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

2,4-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B14972450
M. Wt: 418.5 g/mol
InChI Key: PNGVNJSAFFARIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with dimethoxy groups and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: The synthesis begins with the formation of the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline structure.

    Introduction of the Propane-1-sulfonyl Group: The next step involves the sulfonylation of the tetrahydroquinoline ring. This is typically done using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Core: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 2,4-dimethoxybenzoic acid. This can be achieved through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized at the methoxy groups or the tetrahydroquinoline ring.

    Reduction: Reduction reactions can target the sulfonyl group or the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, particularly at positions ortho or para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Products may include quinoline derivatives or oxidized methoxy groups.

    Reduction: Reduced products may include amines or alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzamide: Lacks the tetrahydroquinoline moiety.

    N-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline: Lacks the benzamide core.

    2,4-Dimethoxy-N-(quinolin-6-yl)benzamide: Lacks the sulfonyl group.

Uniqueness

2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the individual components or other similar compounds.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

2,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

InChI

InChI=1S/C21H26N2O5S/c1-4-12-29(25,26)23-11-5-6-15-13-16(7-10-19(15)23)22-21(24)18-9-8-17(27-2)14-20(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24)

InChI Key

PNGVNJSAFFARIK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.